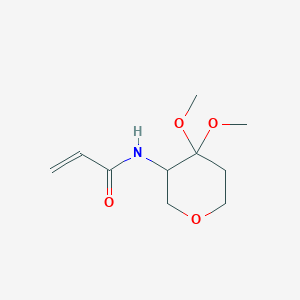
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide, also known as DMOX, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural product oxanamide, which has been identified as a potential anticancer agent. DMOX has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Wissenschaftliche Forschungsanwendungen
N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antimicrobial effects. It has been investigated as a potential treatment for inflammatory diseases, such as arthritis and colitis, as well as for bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. This compound has also been shown to inhibit the activity of DNA methyltransferases (DNMTs), which are enzymes that add methyl groups to DNA. DNMT inhibition can lead to the reactivation of tumor suppressor genes that have been silenced by DNA methylation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit cell migration and invasion. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have antimicrobial effects against a variety of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide in lab experiments is its high purity and availability. This compound can be synthesized in large quantities using a simple and efficient method, making it a cost-effective reagent for research purposes. Another advantage of this compound is its broad range of biological activities, which make it a versatile tool for investigating various cellular pathways and disease processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments. It is important to carefully control the concentration of this compound in experiments to avoid nonspecific effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide. One area of interest is the development of this compound analogs with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Understanding the specific targets and pathways affected by this compound could lead to the development of more targeted therapies for cancer and other diseases. Additionally, the antimicrobial properties of this compound could be further explored for the development of new antibiotics and antifungal agents. Overall, this compound has great potential as a tool for scientific research and as a source of new therapeutic agents.
Synthesemethoden
The synthesis of N-(4,4-Dimethoxyoxan-3-yl)prop-2-enamide involves the reaction of 4,4-dimethoxy-3-hydroxybutan-2-one with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to yield this compound in high purity. This synthesis method has been optimized to produce this compound in large quantities, making it readily available for research purposes.
Eigenschaften
IUPAC Name |
N-(4,4-dimethoxyoxan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-9(12)11-8-7-15-6-5-10(8,13-2)14-3/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNDNQXAYHGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)
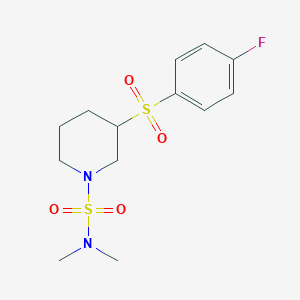
![N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol](/img/structure/B2923970.png)
![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)
![4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2923974.png)
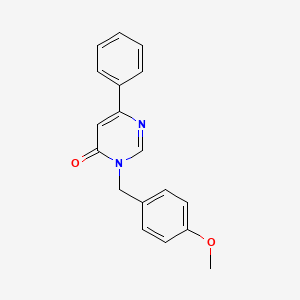

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923979.png)
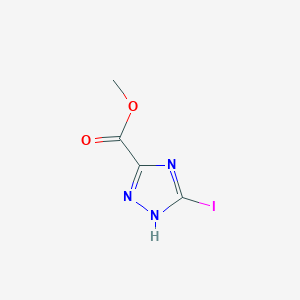
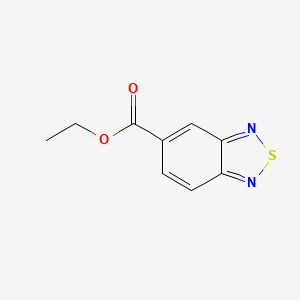
![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)